molecular formula C23H20O6 B2729677 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate CAS No. 898406-19-4

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate

Cat. No.: B2729677
CAS No.: 898406-19-4
M. Wt: 392.407
InChI Key: JMHAFGCQRWDVMA-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin-benzofuran hybrid family, characterized by a chromen-2-one (coumarin) core fused with a 7-methoxybenzofuran moiety. The 7-methyl substitution on the chromen ring and the 2-methylpropanoate (isobutyrate) ester at the 6-position distinguish it from related derivatives. Such structural features are critical for modulating solubility, bioavailability, and biological activity, particularly in pharmaceutical contexts where coumarin derivatives are explored for anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-12(2)23(25)29-18-10-15-16(11-21(24)27-19(15)8-13(18)3)20-9-14-6-5-7-17(26-4)22(14)28-20/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHAFGCQRWDVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is a complex organic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C24H21NO7
Molecular Weight 435.4 g/mol
CAS Number 898429-93-1
Structure Chemical Structure

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines, modulating pathways such as NF-κB.
  • Anticancer Properties : Preliminary studies suggest it can induce apoptosis in various cancer cell lines by interacting with critical molecular targets like p53 and caspases .

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit protease activity in certain cancer models, contributing to its anticancer effects .
  • Modulation of Signaling Pathways : Its interaction with signaling pathways related to inflammation and apoptosis highlights its potential as a therapeutic agent.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • Antifilarial Activity : In one study, derivatives of benzopyrones were tested for macrofilaricidal activity against Brugia malayi, demonstrating significant efficacy at specific dosages .
  • Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on tumorigenic cell lines, indicating selective toxicity that could be harnessed for cancer treatment .
  • Comparative Studies : A comparative analysis of similar compounds revealed that those with structural features akin to 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl showed enhanced biological activity, suggesting structure–activity relationships that could guide further drug development .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity
Research indicates that this compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB. This mechanism suggests its potential use in treating inflammatory diseases.

2. Antioxidant Properties
The compound exhibits significant antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes, making it a candidate for formulations aimed at reducing oxidative stress.

3. Anticancer Potential
Studies have shown that it may induce apoptosis in cancer cells through interactions with molecular targets like p53 or caspases, indicating its promise as an anticancer agent.

Organic Synthesis Applications

In organic synthesis, 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various reactions, including:

  • Formation of Benzofuran Moiety: Synthesized through cyclization reactions involving 2-hydroxybenzaldehyde derivatives.
  • Chromenone Synthesis: Achieved via Pechmann condensation using phenols and β-ketoesters under acidic conditions.

These synthetic routes are essential for producing derivatives with enhanced biological activities .

Material Science Applications

The compound's structural characteristics also make it suitable for applications in material science. Its properties can be utilized in developing new materials with specific functionalities, such as:

  • Polymeric Materials: Incorporating the compound into polymer matrices to enhance thermal stability and mechanical properties.
  • Nanocomposites: Exploring its role in creating nanocomposites that exhibit improved electrical and thermal conductivity.

Case Study 1: Antiviral Properties

A study published in Molecules investigated the antiviral activity of a related compound against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). The findings indicated moderate antiviral activity against HSV-1 but minimal effectiveness against H1N1, highlighting the need for further exploration into its antiviral potential.

Case Study 2: Antioxidant Mechanism

Research has demonstrated that the compound can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cell cultures exposed to oxidative stress. This suggests a protective role against cellular damage caused by reactive oxygen species (ROS).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key analogs are compared in Table 1, highlighting substituent variations and their implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(7-Methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate (Target) C24H22O7* ~422.43 7-Methyl chromen, 2-methylpropanoate ester, 7-methoxybenzofuran
tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate C24H22O7 422.43 tert-Butyl acetate ester, no 7-methyl chromen
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate C23H20O7* ~408.40 Methyl propanoate ester, 7-methyl chromen
1-Methylethyl 2-[[2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate C24H26ClO6 469.91 Chlorobenzoyl-phenoxy core, branched isobutyrate ester

Note: Exact molecular formulas for the target and methyl propanoate analog are inferred from structural similarity to and .

Key Observations:

The tert-butyl acetate in introduces steric bulk, which may reduce metabolic stability compared to the target’s isobutyrate group.

Core Modifications: The 7-methyl chromen substitution in the target and is absent in , suggesting this group may stabilize the chromen ring or influence binding interactions in biological systems. The chlorobenzoyl-phenoxy core in diverges entirely from the coumarin-benzofuran scaffold, indicating distinct pharmacological targets (e.g., fibrate-like activity).

Pharmacological and Physicochemical Implications

  • Solubility and Bioavailability :
    The target’s isobutyrate ester balances lipophilicity and solubility better than the tert-butyl group in , which may hinder dissolution. Methyl esters (as in ) are more polar but may exhibit faster hydrolysis in vivo .
  • Biological Activity: Coumarin-benzofuran hybrids like the target are associated with anticoagulant and antitumor effects, whereas chlorobenzoyl derivatives (e.g., ) align with lipid-lowering agents like fenofibrate .

Methodological Considerations

Structural elucidation of these compounds relies on tools like SHELX for crystallographic refinement and WinGX/ORTEP for molecular visualization . Such analyses confirm conformational differences arising from substituent variations, which correlate with observed biological activities.

Regulatory and Analytical Context

Several analogs, including the target compound, are classified as reference standards in pharmacopeias (e.g., USP Fenofibrate Related Compound C RS ). Regulatory guidelines emphasize the need for precise characterization of ester substituents due to their impact on purity and efficacy .

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